Superior Absolute Oral Bioavailability of Cephalexin (90–100%) Over Cefuroxime Axetil (30–52%)
Cephalexin achieves an absolute oral bioavailability of 90–100%, which is markedly higher than cefuroxime axetil's 30–52% [1]. This approximately 2- to 3-fold bioavailability advantage directly impacts the reliability of oral therapy and the feasibility of early intravenous-to-oral switch strategies. The data are derived from a synthesis of clinical pharmacokinetic studies comparing oral antibacterial agents.
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 90–100% (Cephalexin) |
| Comparator Or Baseline | 30–52% (Cefuroxime axetil) |
| Quantified Difference | Cephalexin bioavailability is approximately 1.7- to 3.3-fold higher |
| Conditions | Healthy subjects; fasted state; single oral dose; literature synthesis based on MacGregor & Graziani, Clin Infect Dis 1997 |
Why This Matters
Higher and more predictable bioavailability reduces the risk of subtherapeutic exposure, making cephalexin a more reliable choice for oral step-down therapy and for procurement in settings where therapeutic consistency is critical.
- [1] Pearls4Peers. How well are commonly used antibacterial agents actually absorbed from the GI tract? 2016. Citing: MacGregor RR, Graziani AL. Oral administration of antibiotics: a rational alternative to the parenteral route. Clin Infect Dis. 1997;24:457-67. View Source
